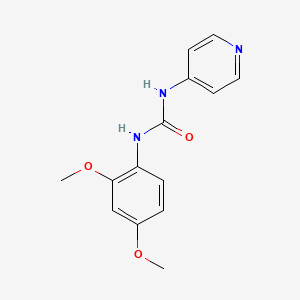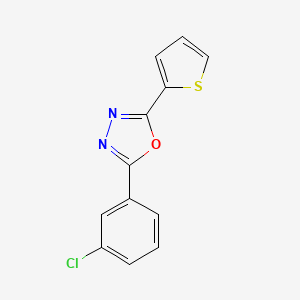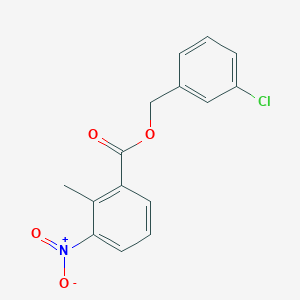![molecular formula C19H19N3O4 B5811725 3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)
3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide, also known as MMBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMBO is a small molecule that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tumor invasion. It has also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in controlling cell growth and preventing cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. This compound has also been found to decrease the expression of MMPs and increase the expression of tissue inhibitors of metalloproteinases (TIMPs), which are involved in the regulation of extracellular matrix turnover. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been found to have good stability and solubility in various solvents. However, this compound has some limitations for lab experiments. It has low aqueous solubility, which can limit its bioavailability and efficacy. In addition, this compound can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of this compound with other anticancer or anti-inflammatory agents. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes, should be explored. Finally, the elucidation of the exact mechanism of action of this compound and its downstream targets can provide insights into its therapeutic potential and aid in the development of more effective treatments.
Synthesemethoden
3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzohydrazide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of triethylamine. The resulting product is then treated with N-methylbenzamide and potassium carbonate to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide has shown promising results in various scientific research studies. It has been reported to have anticancer, anti-inflammatory, and antimicrobial activities. This compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
3-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22(19(23)14-5-4-6-16(11-14)25-3)12-17-20-18(21-26-17)13-7-9-15(24-2)10-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYSHULRKPBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)




![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)



![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)